3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Description
Synthesis Analysis
A new series of similar compounds were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . The structures of the new prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The compound was found to inhibit the catalytical activity of PARP1 at tested concentrations .Mechanism of Action
Target of Action
The primary target of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes.
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. The most significant is the disruption of cell division and growth, as tyrosine kinases play a crucial role in these processes. The downstream effects include the prevention of uncontrolled cell proliferation, which is a characteristic of cancerous cells .
Result of Action
The result of the action of this compound is the inhibition of uncontrolled cell growth and division, characteristic of cancerous cells . By inhibiting tyrosine kinases, the compound prevents the activation of the biochemical pathways that lead to cell proliferation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile are not yet fully understood. It is known that this compound specifically inhibits the activity of tyrosine kinases . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in tyrosine kinase signaling pathways .
Cellular Effects
The cellular effects of this compound are also not fully known. Given its role as a tyrosine kinase inhibitor, it is likely that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions . This binding interaction likely results in the inhibition of tyrosine kinase activity, leading to changes in gene expression .
Properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-2-5-18-15(19-12)21-8-6-20(7-9-21)14-11-17-4-3-13(14)10-16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMWMGFFNXWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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